3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)-
3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)-
Brand Name:
Vulcanchem
CAS No.:
113225-19-7
VCID:
VC20835353
InChI:
InChI=1S/C15H23NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11-12,17H,5-6,9H2,1-4H3/t11-,12+/m0/s1
SMILES:
CN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC
Molecular Formula:
C15H23NO4
Molecular Weight:
281.35 g/mol
3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, (3S,4R)-
CAS No.: 113225-19-7
Cat. No.: VC20835353
Molecular Formula: C15H23NO4
Molecular Weight: 281.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113225-19-7 |
|---|---|
| Molecular Formula | C15H23NO4 |
| Molecular Weight | 281.35 g/mol |
| IUPAC Name | (3S,4R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol |
| Standard InChI | InChI=1S/C15H23NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11-12,17H,5-6,9H2,1-4H3/t11-,12+/m0/s1 |
| Standard InChI Key | MGNNDUKLPNLAFW-NWDGAFQWSA-N |
| Isomeric SMILES | CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C=C2OC)OC)OC |
| SMILES | CN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC |
| Canonical SMILES | CN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator